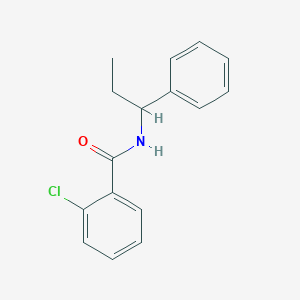
2-chloro-N-(1-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-phenylpropyl)benzamide, also known as CPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.
Mécanisme D'action
MC4R is a G protein-coupled receptor that is expressed in the hypothalamus, which plays a crucial role in regulating energy balance and body weight. Activation of MC4R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. On the other hand, inhibition of MC4R by 2-chloro-N-(1-phenylpropyl)benzamide leads to increased food intake and decreased energy expenditure, which ultimately results in weight gain.
Biochemical and Physiological Effects:
In addition to its effects on energy balance and body weight, this compound has also been found to modulate various biochemical and physiological processes. For instance, this compound has been shown to increase plasma levels of ghrelin, a hormone that stimulates appetite. Moreover, this compound has been found to decrease the expression of inflammatory markers such as TNF-α and IL-6 in adipose tissue, which suggests its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(1-phenylpropyl)benzamide in lab experiments is its selective antagonism of MC4R, which allows for the investigation of the specific role of MC4R in various physiological processes. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on 2-chloro-N-(1-phenylpropyl)benzamide. One of the areas of interest is the investigation of the role of MC4R in various diseases such as obesity, diabetes, and cancer. Moreover, the development of more selective MC4R antagonists with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents for these diseases. Additionally, the investigation of the off-target effects of this compound may provide insights into the potential side effects of MC4R antagonists.
Méthodes De Synthèse
The synthesis method of 2-chloro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-1-amine in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
Applications De Recherche Scientifique
2-chloro-N-(1-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models. In addition, this compound has also been found to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been investigated for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXUQDCMHGADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)